1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 4-methyl-2-fluoroanisole to introduce the nitro group, followed by chloromethylation to attach the chloromethoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like tin(IV) chloride for chloromethylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-aminobenzene.
Oxidation: 1-(Chloromethoxy)-5-fluoro-4-carboxy-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The pathways involved can include binding to active sites or modifying the structure of biomolecules, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene
- 1-(Chloromethoxy)-5-chloro-4-methyl-2-nitrobenzene
- 1-(Methoxymethoxy)-5-fluoro-4-methyl-2-nitrobenzene
Uniqueness: The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl, chloromethoxy) groups on the benzene ring creates a compound with versatile chemical behavior .
Eigenschaften
Molekularformel |
C8H7ClFNO3 |
---|---|
Molekulargewicht |
219.60 g/mol |
IUPAC-Name |
1-(chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-5-2-7(11(12)13)8(14-4-9)3-6(5)10/h2-3H,4H2,1H3 |
InChI-Schlüssel |
RGDZOBLKKQMUIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)OCCl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.